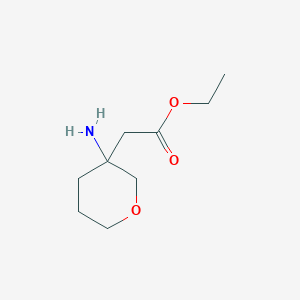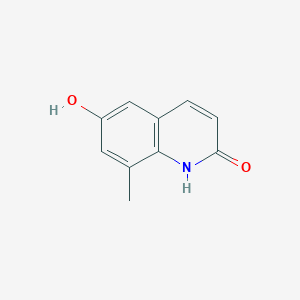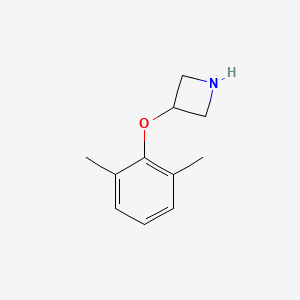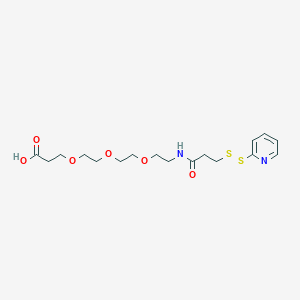![molecular formula C9H13NO2 B3240389 (1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol CAS No. 143329-86-6](/img/structure/B3240389.png)
(1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol
Overview
Description
(1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol is a chemical compound that has gained significant interest in scientific research due to its potential use in the field of medicine. This compound belongs to the class of pyridine alcohols and has shown promising results in various studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of (1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol involves its interaction with specific receptors in the brain. This compound has been shown to act as an agonist for the nicotinic acetylcholine receptor and a positive allosteric modulator for the GABA(A) receptor. These interactions can lead to changes in the activity of these receptors, resulting in various physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol in lab experiments is its high purity and yield when synthesized using the palladium-catalyzed reaction. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for the research on (1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in the treatment of various diseases. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective ligands for specific receptors.
Scientific Research Applications
The potential applications of (1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol in scientific research are vast. Studies have shown that this compound can be used as a ligand for various receptors, including the nicotinic acetylcholine receptor and the GABA(A) receptor. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(1R)-1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCQBOYVAIZMF-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)[C@@H](C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B3240312.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B3240328.png)

![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B3240342.png)

![(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3240362.png)



![(1S)-1-[6-[(1S)-1-Hydroxyethyl]pyridin-2-yl]ethanol](/img/structure/B3240381.png)


